molecular formula C11H8F3NO B12979479 6-Methoxy-3-(trifluoromethyl)quinoline

6-Methoxy-3-(trifluoromethyl)quinoline

Cat. No.: B12979479
M. Wt: 227.18 g/mol
InChI Key: LUIQKIUIMMUSLT-UHFFFAOYSA-N
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Description

6-Methoxy-3-(trifluoromethyl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at position 6 and a trifluoromethyl (-CF₃) group at position 3. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their structural versatility. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group can influence electronic properties and binding interactions .

Properties

IUPAC Name

6-methoxy-3-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-16-9-2-3-10-7(5-9)4-8(6-15-10)11(12,13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIQKIUIMMUSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboron compounds . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, often involves large-scale cyclization reactions and the use of organometallic reagents. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves nucleophilic substitution, where a nucleophile replaces a leaving group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

6-Methoxy-3-(trifluoromethyl)quinoline has a broad range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential as an antibacterial, antineoplastic, and antiviral agent.

    Industry: Used in the production of liquid crystals and dyes

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription. This inhibition disrupts bacterial cell division and growth, making it a potent antibacterial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Methoxy-3-(trifluoromethyl)quinoline and related quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities
This compound -OCH₃ (6), -CF₃ (3) C₁₁H₈F₃NO 243.19 Enhanced lipophilicity; potential CNS activity due to -CF₃
6-Methoxy-4-phenyl-2-(trifluoromethyl)quinoline -OCH₃ (6), -CF₃ (2), -Ph (4) C₁₇H₁₂F₃NO 303.28 Structural complexity may improve receptor binding; higher molecular weight
6-Methyl-2-(trifluoromethyl)quinoline -CH₃ (6), -CF₃ (2) C₁₁H₈F₃N 227.19 Increased lipophilicity; used in agrochemicals and pharmaceuticals
6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid -OCH₃ (6), -CF₃ (4), -COOH (3) C₁₂H₈F₃NO₃ 271.19 Carboxylic acid group enhances solubility and metal-binding capacity
6-Methoxy-3-nitroquinoline -OCH₃ (6), -NO₂ (3) C₁₀H₈N₂O₃ 204.18 Nitro group increases electron-withdrawing effects; potential antimicrobial activity
4-Trifluoromethylquinoline (Compound 16) -CF₃ (4) C₁₀H₆F₃N 197.16 3-fold higher α3β4 receptor potency compared to non-CF₃ analogues

Substituent Position and Electronic Effects

  • Trifluoromethyl Position: The position of -CF₃ significantly impacts biological activity. For instance, 4-trifluoromethylquinoline (Compound 16) demonstrated a 3-fold improvement in α3β4 receptor inhibition (pIC₅₀: -6.5 ± 0.1) compared to its parent compound, whereas 3-trifluoromethyl substitution (as in the target compound) may favor different receptor interactions due to steric and electronic variations .
  • Methoxy vs.

Functional Group Influence

  • Carboxylic Acid Derivatives: The introduction of a carboxylic acid group (e.g., 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid) improves water solubility and enables chelation with metal ions, broadening applications in catalysis or metallodrug design .
  • Nitro Group: 6-Methoxy-3-nitroquinoline’s nitro (-NO₂) group is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitution reactions compared to -CF₃-substituted analogues .

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